4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene
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Overview
Description
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene is a complex organic compound featuring a pyrrolidine ring attached to a benzene ring with two phenylmethoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method starts with the cyclization of a suitable precursor to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The phenylmethoxy groups contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
4-((2S)Pyrrolidin-2-YL)-1,2-bis(phenylmethoxy)benzene is unique due to its specific substitution pattern and the presence of two phenylmethoxy groups, which enhance its biological activity and stability compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C24H25NO2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C24H25NO2/c1-3-8-19(9-4-1)17-26-23-14-13-21(22-12-7-15-25-22)16-24(23)27-18-20-10-5-2-6-11-20/h1-6,8-11,13-14,16,22,25H,7,12,15,17-18H2 |
InChI Key |
XXNVIELBVPXDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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